4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The empirical formula of 4-Bromopyrazole, a similar compound, is C3H3BrN2 .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, in situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromopyrazole, a similar compound, include a solid form, boiling point of 250-260 °C (lit.), and melting point of 93-96 °C (lit.) .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of 1,4′-Bipyrazoles
“4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important in the field of coordination chemistry due to their ability to act as bridging ligands in the formation of coordination polymers .
Preparation of Solid Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis .
Synthesis of Various Pharmaceutical Compounds
It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in the treatment of various diseases .
Biological Properties
The pyrazole scaffold, which includes “4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid”, has a number of noteworthy biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Inhibition of Liver Alcohol Dehydrogenase
It is shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of current research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific structure .
Mode of Action
It’s known that pyrazole derivatives can act through various mechanisms, such as inhibiting oxidative phosphorylation and atp-32p exchange reaction .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
It’s known that the compound’s water solubility is 884g/L at 203℃ , which could impact its bioavailability.
Result of Action
It’s known that pyrazole derivatives can have a variety of effects, such as inhibiting energy-dependent and independent calcium uptake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid. For instance, the compound is moisture sensitive , and its stability can be affected by storage conditions .
properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZZVNZLYRAMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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